molecular formula C12H14BrN3O2 B7142350 N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide

Cat. No.: B7142350
M. Wt: 312.16 g/mol
InChI Key: IKJSKOWIEIDLEK-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of pyrrole, oxazole, and carboxamide functional groups

Properties

IUPAC Name

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-8-4-11(18-14-8)12(17)16(3)7-10-5-9(13)6-15(10)2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJSKOWIEIDLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(C)CC2=CC(=CN2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 1-methylpyrrole, followed by the formation of the oxazole ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis process. The use of catalysts and specific reaction solvents can further enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

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